molecular formula C12H17N B1385448 N-(Cyclopropylmethyl)-2,6-dimethylaniline CAS No. 1040686-36-9

N-(Cyclopropylmethyl)-2,6-dimethylaniline

Cat. No. B1385448
CAS RN: 1040686-36-9
M. Wt: 175.27 g/mol
InChI Key: PRUUBJBFQCCVRI-UHFFFAOYSA-N
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Description

“N-(Cyclopropylmethyl)-2,6-dimethylaniline” is a compound that contains an aniline group (a benzene ring attached to an amine group), which is substituted at the 2 and 6 positions with methyl groups. Additionally, the amine group is substituted with a cyclopropylmethyl group .


Synthesis Analysis

While specific synthesis methods for “N-(Cyclopropylmethyl)-2,6-dimethylaniline” are not available, anilines can generally be synthesized through methods such as reduction of nitrobenzenes or through the Ullmann reaction . The cyclopropylmethyl group could potentially be added through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of “N-(Cyclopropylmethyl)-2,6-dimethylaniline” would consist of a benzene ring (an aromatic, cyclic structure) with two methyl groups (CH3) attached at the 2 and 6 positions, and a cyclopropylmethyl group attached to the nitrogen of the aniline group .


Chemical Reactions Analysis

Anilines are known to undergo various chemical reactions, including electrophilic aromatic substitution and reactions with carbonyl compounds . The presence of the cyclopropylmethyl group may influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(Cyclopropylmethyl)-2,6-dimethylaniline” would depend on factors such as its molecular structure and the presence of functional groups .

Scientific Research Applications

  • DNA Adduct Formation : 2,6-Dimethylaniline, a related compound, has been shown to form various DNA adducts, indicating its metabolic activation similar to other aromatic amines. This suggests potential carcinogenic properties and the importance of understanding its interaction with DNA (Gonçalves et al., 2001).

  • Synthesis of Mu Opioid Receptor Antagonist : (-)-N-(Cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one, a derivative of the compound, has been synthesized and identified as a pure opioid receptor antagonist, particularly targeting the mu opioid receptor (Schmidhammer et al., 1989).

  • Theoretical Study on N-Demethylation : A study on the N-demethylation of substituted N,N-dimethylanilines by cytochrome P450 provides insights into the mechanistic bioinorganic chemistry, which is crucial for understanding the metabolism of compounds like N-(Cyclopropylmethyl)-2,6-dimethylaniline (Wang et al., 2007).

  • Environmental Impact and Degradation : Research into the chemical oxidation of 2,6-dimethylaniline by Fenton process reveals important information on the environmental degradation of such compounds, which is crucial for assessing environmental impact and developing remediation strategies (Masomboon et al., 2009).

  • Genotoxicity Studies : The genotoxicity of dimethylanilines, including 2,6-dimethylaniline, was studied in cultured mammalian cells, providing important insights into the potential cancer-causing mechanisms of these compounds (Chao et al., 2012).

  • Oxidation Mechanisms in the Human Body : Studies on the oxidation of 2,6-dimethylaniline by human cytochrome P450s and human liver microsomes help understand how these compounds are metabolized in the human body, which is key to assessing their pharmacological and toxicological profiles (Gan et al., 2001).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were to be used as a drug, it would likely interact with biological receptors or enzymes .

Safety and Hazards

The safety and hazards associated with “N-(Cyclopropylmethyl)-2,6-dimethylaniline” would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research could involve investigating the potential applications of “N-(Cyclopropylmethyl)-2,6-dimethylaniline”, such as its use in the synthesis of other compounds or its potential biological activity .

properties

IUPAC Name

N-(cyclopropylmethyl)-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-4-3-5-10(2)12(9)13-8-11-6-7-11/h3-5,11,13H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUUBJBFQCCVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyclopropylmethyl)-2,6-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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